(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
“(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is also known as 3,5-Dimethylphenylboronic acid (DMPBA) . The molecular formula is C8H11BO2 . It has a molecular weight of 149.98 .
Synthesis Analysis
The synthesis of boronic acids like DMPBA often involves palladium-catalyzed Suzuki coupling reactions . In these reactions, diboronyl esters of dialkoxyboranes can be used as diboronic acid reagents, and a catalyst, for instance, iridium or rhodium, is needed for producing the desired product .Molecular Structure Analysis
The molecular structure of DMPBA consists of a boron atom bonded to two hydroxyl groups and an aryl group . The aryl group in this case is a 3,5-dimethylphenyl group .Chemical Reactions Analysis
DMPBA can be used as a reactant in various chemical reactions. For instance, it can be used in palladium-catalyzed Suzuki coupling reactions . It can also act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical and Chemical Properties Analysis
DMPBA is an off-white to light yellow crystalline powder . It has a melting point of 261-265 °C . The SMILES string representation of DMPBA is Cc1cc©cc(c1)B(O)O .Scientific Research Applications
Boronic Acid Drugs
Boronic acids have been increasingly incorporated into medicinal chemistry endeavors, showing a steady rise in their use for drug discovery. The FDA and Health Canada have approved several boronic acid drugs, highlighting their potential for enhancing drug potency or improving pharmacokinetics profiles. This demonstrates the growing interest and applicability of boronic acid compounds in therapeutic developments, suggesting that derivatives like “(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid” could be explored for similar applications (Plescia & Moitessier, 2020).
Organic Light-Emitting Diodes (OLEDs)
The boronic acid family, including compounds similar to “this compound,” finds applications in the development of OLED devices. These materials, especially BODIPY-based organic semiconductors, have been investigated for their potential as ‘metal-free’ infrared emitters in OLEDs. This application is critical for advancing organic optoelectronics, providing a sustainable and efficient alternative to traditional materials (Squeo & Pasini, 2020).
Electrochemical Biosensors
Boronic acid derivatives have been used to develop electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors leverage the selective binding capability of boronic acids to diols and other functional groups, offering a non-enzymatic, sensitive approach for monitoring various biological and chemical substances. This suggests potential research avenues for “this compound” in sensor technology, particularly in healthcare applications (Wang et al., 2014).
Environmental Remediation
Boron compounds, including boronic acids, have been explored for their role in environmental remediation, such as boron removal from water sources. This is particularly relevant in seawater desalination applications, where boron's presence in drinking water needs to be minimized. Research into boron removal techniques underscores the importance of boronic acid derivatives in addressing environmental challenges (Tu et al., 2010).
Mechanism of Action
Target of Action
The primary target of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by several environmental factors. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively in a variety of environments.
Safety and Hazards
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-10-7-11(2)9-13(8-10)12-3-5-14(6-4-12)15(16)17/h3-9,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUIEBXAIQMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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